molecular formula C18H23N3O4 B10877845 methyl [(4Z)-4-{1-[(3-methoxypropyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate

methyl [(4Z)-4-{1-[(3-methoxypropyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate

Cat. No.: B10877845
M. Wt: 345.4 g/mol
InChI Key: KOGXRGVPLBXMJL-UHFFFAOYSA-N
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Description

Methyl [(4Z)-4-{1-[(3-methoxypropyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate is a complex organic compound with a unique structure that includes a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [(4Z)-4-{1-[(3-methoxypropyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate typically involves multiple steps. One common method includes the reaction of 1-phenyl-3-methyl-5-pyrazolone with an appropriate aldehyde under acidic conditions to form the intermediate. This intermediate is then reacted with 3-methoxypropylamine to yield the final product. The reaction conditions often involve refluxing in a suitable solvent such as methanol or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

Methyl [(4Z)-4-{1-[(3-methoxypropyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl [(4Z)-4-{1-[(3-methoxypropyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl [(4Z)-4-{1-[(3-methoxypropyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to changes in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl [(4Z)-4-{1-[(3-methoxypropyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate is unique due to its specific substitution pattern and the presence of the methoxypropyl group. This structural uniqueness can lead to distinct chemical properties and biological activities compared to similar compounds .

Properties

Molecular Formula

C18H23N3O4

Molecular Weight

345.4 g/mol

IUPAC Name

methyl 2-[4-[N-(3-methoxypropyl)-C-methylcarbonimidoyl]-3-oxo-2-phenyl-1H-pyrazol-5-yl]acetate

InChI

InChI=1S/C18H23N3O4/c1-13(19-10-7-11-24-2)17-15(12-16(22)25-3)20-21(18(17)23)14-8-5-4-6-9-14/h4-6,8-9,20H,7,10-12H2,1-3H3

InChI Key

KOGXRGVPLBXMJL-UHFFFAOYSA-N

Canonical SMILES

CC(=NCCCOC)C1=C(NN(C1=O)C2=CC=CC=C2)CC(=O)OC

Origin of Product

United States

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